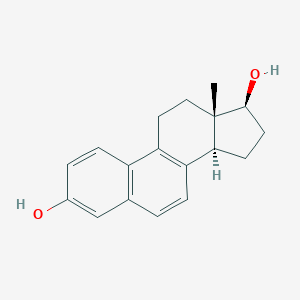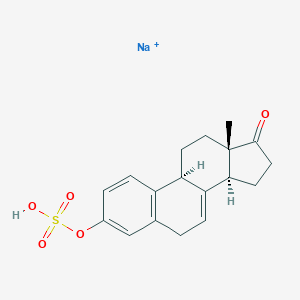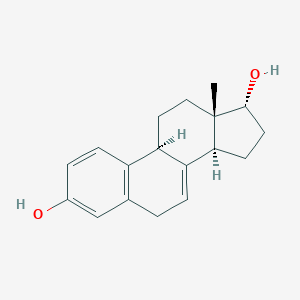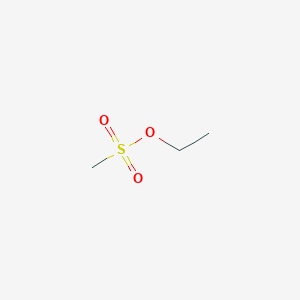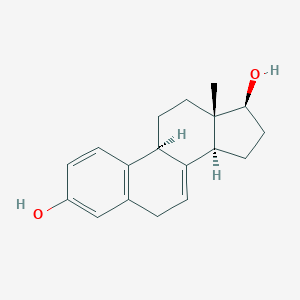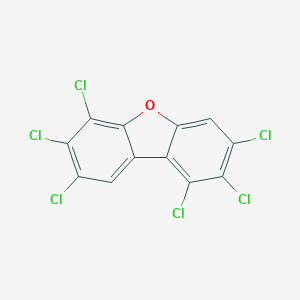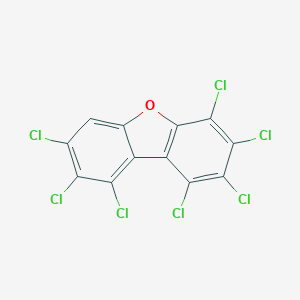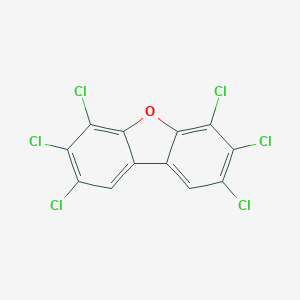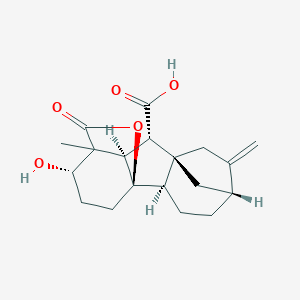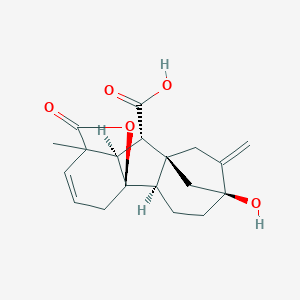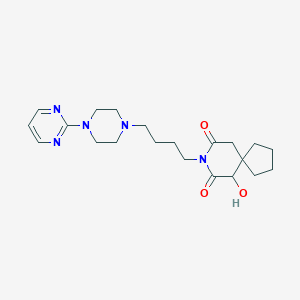
6-Hydroxybuspirone
Overview
Description
6-Hydroxy Buspirone is a major active metabolite of the anxiolytic drug Buspirone. It is known for its pharmacological activity, particularly its interaction with the 5-hydroxytryptamine 1A receptor, which plays a significant role in its anxiolytic effects .
Scientific Research Applications
6-Hydroxy Buspirone has several scientific research applications. It is used in pharmacokinetic studies to understand its metabolism and bioavailability. It is also studied for its potential therapeutic effects in treating anxiety and depression. Additionally, it is used in receptor occupancy studies to investigate its interaction with the 5-hydroxytryptamine 1A receptor .
Mechanism of Action
The mechanism of action of 6-Hydroxy Buspirone involves its interaction with the 5-hydroxytryptamine 1A receptor. It acts as a partial agonist at this receptor, which is involved in the regulation of anxiety and mood. This interaction enhances serotonergic activity in the brain, contributing to its anxiolytic effects .
Safety and Hazards
Future Directions
The 6-hydroxy metabolite is known to be relatively metabolically stable and contributes substantially to the anxiolytic activity of buspirone . This led GlaxoSmithKline to attempt development of this metabolite under the name Radafaxine . This suggests that investigation of other hydroxylated versions of the parent compound may be profitable .
Biochemical Analysis
Biochemical Properties
6-Hydroxybuspirone interacts with the 5-HT1A receptor . Both this compound and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner . They appear to be more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus .
Cellular Effects
This compound and buspirone have been shown to increase 5-hydroxytryptamine (HT) 1A receptor occupancy in a concentration-dependent manner . This suggests that this compound likely contributes to the clinical efficacy of buspirone as an anxiolytic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT1A receptor . It increases 5-HT1A receptor occupancy in a concentration-dependent manner . This interaction influences the function of the receptor and contributes to the anxiolytic effects of buspirone .
Temporal Effects in Laboratory Settings
The plasma clearance, volume of distribution, and half-life of this compound in rats were found to be similar to those for buspirone . This suggests that the effects of this compound are stable over time in laboratory settings .
Dosage Effects in Animal Models
In animal models, oral dosing of buspirone resulted in exposures of this compound that were approximately 12-fold higher than the exposure of the parent compound . This indicates that the effects of this compound vary with different dosages .
Metabolic Pathways
This compound is a metabolite of buspirone . It is produced through the metabolic pathways of buspirone, which involve the action of various enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to those of buspirone, given that this compound is a metabolite of buspirone . Specific details about the transporters or binding proteins that this compound interacts with are not currently available.
Preparation Methods
6-Hydroxy Buspirone can be synthesized through enzymatic resolution or hydroxylation. One method involves the use of L-amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone to (S)-6-hydroxybuspirone. The remaining ®-6-acetoxybuspirone can then be converted to ®-6-hydroxybuspirone by acid hydrolysis . Industrial production methods may involve similar enzymatic processes or chemical synthesis routes.
Chemical Reactions Analysis
6-Hydroxy Buspirone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
6-Hydroxy Buspirone is similar to other metabolites of Buspirone, such as 5-hydroxybuspirone and 8-hydroxybuspirone. it is unique in its higher plasma levels and significant contribution to the clinical efficacy of Buspirone as an anxiolytic agent .
properties
IUPAC Name |
10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433011 | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125481-61-0 | |
| Record name | 6-Hydroxybuspirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYBUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-hydroxybuspirone?
A1: this compound is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, this compound acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []
Q2: How does this compound interact with the 5-HT1A receptor, and what are the downstream effects?
A2: While the exact binding dynamics haven't been fully elucidated in these studies, this compound's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]
Q3: How does the potency of this compound at the 5-HT1A receptor compare to buspirone?
A3: Studies in rats indicate that this compound exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, this compound showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []
Q4: What are the primary metabolic pathways involved in the formation and breakdown of this compound?
A4: this compound is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]
Q5: What is the significance of the CYP3A enzyme family in the context of this compound and buspirone?
A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of this compound and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and this compound levels in the body. []
Q6: How does the pharmacokinetic profile of this compound differ from that of buspirone?
A6: Despite similar clearance, volume of distribution, and half-life, this compound exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that this compound could achieve greater systemic exposure following buspirone administration. [, ]
Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite this compound?
A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for this compound, with food intake increasing its Cmax. []
Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and this compound?
A8: The higher bioavailability and exposure of this compound, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering this compound when evaluating buspirone's therapeutic and potential adverse effects.
Q9: Are there any efforts to develop this compound as a standalone therapeutic agent?
A9: Yes, research has explored the development of extended-release formulations of this compound to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.
Q10: How does the enantiomeric composition of this compound affect its pharmacokinetic properties?
A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of this compound. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []
Q11: Have any specific analytical methods been developed or utilized to study this compound?
A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including this compound, in biological samples. [, ]
Q12: What are the potential implications of this compound's interaction with dopamine D3 receptors?
A12: The interaction of this compound with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


